molecular formula C14H21NO2S B5445989 N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5445989
M. Wt: 267.39 g/mol
InChI Key: VSVQVNDITWUIQQ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a sulfonamide compound characterized by the presence of a cyclopentyl group and an isopropyl group attached to a benzene ring, which is further connected to a sulfonamide functional group. Sulfonamides are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11(2)12-7-9-14(10-8-12)18(16,17)15-13-5-3-4-6-13/h7-11,13,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVQVNDITWUIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of cyclopentylamine with 4-(propan-2-yl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes or receptors in biological systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOPENTYL-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the cyclopentyl and isopropyl groups, which may confer distinct pharmacological properties compared to other sulfonamides. These structural differences can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

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